SAR127303
Description
Overview of the Endocannabinoid System and Monoacylglycerol Lipase (B570770) (MAGL) as a Therapeutic Target
The Endocannabinoid System (ECS) is a complex lipid signaling network crucial for maintaining physiological homeostasis across various systems, including the central nervous system and peripheral tissues. frontiersin.orgresearchgate.netresearchgate.netwikipedia.org It comprises endogenous ligands (endocannabinoids), cannabinoid receptors (primarily CB1 and CB2), and the enzymes responsible for their synthesis and degradation. frontiersin.orgresearchgate.netresearchgate.net The two most studied endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). frontiersin.orgresearchgate.netsensiseeds.comwikipedia.org
2-AG is the most abundant endocannabinoid in the mammalian brain and acts as a full agonist at both CB1 and CB2 receptors. sensiseeds.comwikipedia.org Its signaling is tightly regulated by enzymatic hydrolysis. researchgate.netnih.gov Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of 2-AG into arachidonic acid and glycerol. frontiersin.orgresearchgate.netsensiseeds.comwikipedia.orgnih.gov In the brain, MAGL is estimated to be responsible for approximately 85% of 2-AG hydrolysis. sensiseeds.comwikipedia.orgjscimedcentral.comnih.gov MAGL is predominantly localized in presynaptic terminals of neurons, where it regulates the levels of 2-AG that can act as a retrograde messenger to modulate neurotransmitter release. nih.govjscimedcentral.com
Beyond its role in terminating 2-AG signaling, MAGL-mediated hydrolysis of 2-AG is also a significant source of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids like prostaglandins (B1171923). nih.govmdpi.comthno.orgnih.gov This dual function positions MAGL as a critical node linking endocannabinoid signaling and inflammatory pathways. mdpi.comthno.orgnih.gov Given its central role in regulating 2-AG levels and influencing both cannabinoid receptor activation and inflammatory mediator production, MAGL has emerged as a promising therapeutic target for a range of pathological conditions. nih.govmdpi.comresearchgate.netresearchgate.net
Rationale for Researching Monoacylglycerol Lipase Inhibition
Research into MAGL inhibition is driven by the potential to enhance endogenous 2-AG signaling and simultaneously reduce the production of pro-inflammatory mediators derived from arachidonic acid. nih.govmdpi.comnih.govresearchgate.net Inhibiting MAGL leads to elevated levels of 2-AG, which can result in increased activation of CB1 and CB2 receptors. nih.govresearchgate.netresearchgate.net This enhanced endocannabinoid tone is associated with a variety of potential therapeutic effects, including anti-nociceptive (pain-relieving), anxiolytic (anxiety-reducing), and anti-inflammatory actions. nih.govresearchgate.netmedkoo.comdovepress.comnih.gov
Targeting MAGL offers an indirect approach to modulating the ECS, which may present advantages over direct activation of cannabinoid receptors. nih.govahajournals.org While direct cannabinoid receptor agonists can have therapeutic benefits, they may also lead to undesirable psychoactive effects due to widespread receptor activation. nih.gov By inhibiting the enzyme that breaks down an endogenous ligand, the aim is to bolster the body's own regulatory system in a potentially more localized and temporally controlled manner. ahajournals.org
Furthermore, the role of MAGL in providing arachidonic acid for pro-inflammatory signaling highlights another key rationale for its inhibition. nih.govmdpi.comthno.orgnih.gov By reducing the availability of this precursor, MAGL inhibitors can attenuate neuroinflammatory responses. jscimedcentral.comnih.govmdpi.comdovepress.com This dual mechanism – enhancing anti-inflammatory endocannabinoid signaling and reducing pro-inflammatory eicosanoid production – makes MAGL inhibitors particularly attractive for conditions involving both dysregulated endocannabinoid tone and neuroinflammation. mdpi.comnih.govresearchgate.net
Preclinical studies have explored the potential of MAGL inhibitors in various disease models, including those for chronic pain, anxiety disorders, neurodegenerative diseases (such as Alzheimer's and Parkinson's), and inflammation. mdpi.comresearchgate.netresearchgate.netdovepress.comahajournals.org The multifaceted involvement of MAGL in lipid metabolism and signaling underscores the rationale for investigating its inhibition as a therapeutic strategy. mdpi.comnih.govresearchgate.net
Introduction of SAR127303 as a Key Research Compound in MAGL Inhibition Studies
This compound is a chemical compound that has been identified and studied as a potent and selective inhibitor of monoacylglycerol lipase (MAGL). medkoo.comnih.govrcsb.orgthno.org It is characterized as a covalent MAGL inhibitor. medkoo.comrcsb.org Research indicates that this compound behaves as a selective inhibitor of both mouse and human MAGL. medkoo.comrcsb.org
Studies involving this compound have demonstrated its ability to potently elevate levels of 2-AG in the hippocampus of mice. researchgate.netmedkoo.comnih.govrcsb.org This effect is consistent with its mechanism of inhibiting the primary enzyme responsible for 2-AG degradation in the brain. The compound's selectivity for MAGL over other related enzymes, such as fatty acid amide hydrolase (FAAH), and cannabinoid receptors (CB1 and CB2) has been reported in preclinical evaluations. thno.orgthno.org
This compound belongs to the class of hexafluoroisopropyl piperidine (B6355638) carbamate (B1207046) inhibitors of MAGL. nih.gov X-ray crystallography studies of this compound in complex with human MAGL have provided insights into its binding mode, showing that both the piperidine moiety and the sulfonamide group contribute to key interactions with the enzyme. thno.orgnih.gov
This compound has been utilized as a key research compound to investigate the effects of MAGL inhibition in various preclinical models. Its use has contributed to understanding how increasing endogenous 2-AG levels through MAGL blockade impacts physiological processes. nih.govrcsb.org For instance, studies have explored its effects on pain, memory, and epileptogenesis in rodents. medkoo.comnih.govrcsb.orgnih.gov Furthermore, a radiolabeled form, [¹¹C]this compound, has been developed and evaluated for positron emission tomography (PET) imaging to quantify regional MAGL concentrations in the brain, demonstrating brain permeability and specific binding to MAGL. thno.orgnih.govresearchgate.netthno.org
The research findings associated with this compound have provided valuable data regarding the potential pharmacological consequences of MAGL inhibition. For example, in studies involving electrical depolarization-evoked acetylcholine (B1216132) release in rat hippocampal slices, both 2-AG and this compound induced a dose-dependent inhibition. researchgate.net This effect of 2-AG was shown to be reversed by a CB1 receptor antagonist, suggesting a CB1 receptor-mediated mechanism. researchgate.net
In studies investigating its effects on learning and memory in rodents, this compound at higher doses was observed to alter performance in assays related to spatial memory. researchgate.netnih.govrcsb.orgnih.gov Specifically, rats treated with a higher dose of this compound (10 mg/kg p.o.) failed to show significant improvement in latency to reach a platform in a learning task compared to vehicle-treated animals. researchgate.net
Research with this compound in models of epilepsy has also been conducted. Repeated administration of this compound was found to delay the acquisition and decrease kindled seizures in mice, suggesting a potential effect on epileptogenesis. rcsb.orgnih.gov For instance, fully-kindled mice treated with 30 mg/kg p.o. This compound showed significantly lower seizure severity compared to control animals. researchgate.net
These detailed research findings underscore the importance of this compound as a tool compound for dissecting the physiological roles of MAGL and the therapeutic potential and complexities associated with its inhibition.
Here is a summary of some research findings related to this compound:
| Study Type | Model Organism | Key Finding | Relevant Citation |
| MAGL Inhibition (in vitro) | Human MAGL | Potent inhibition (IC₅₀ = 48 nM) | nih.govthno.org |
| MAGL Inhibition (in vitro) | Mouse MAGL | Selective and competitive inhibition | medkoo.comrcsb.org |
| 2-AG Elevation (in vivo) | Mice | Potently elevates hippocampal 2-AG levels | researchgate.netmedkoo.comnih.govrcsb.org |
| Antinociceptive Effects | Rodents | Produces effects in inflammatory and visceral pain assays | medkoo.comnih.govrcsb.org |
| Learning and Memory | Rodents | Alters performance in memory assays, decreasing LTP and acetylcholine release in hippocampus at certain doses | researchgate.netnih.govrcsb.orgnih.gov |
| Epileptogenesis | Mice | Delays acquisition and decreases kindled seizures with repeated administration | researchgate.netrcsb.orgnih.gov |
| PET Imaging | Rats, NHP | [¹¹C]this compound shows brain permeability and specific binding to MAGL, allowing for quantitative imaging | thno.orgnih.govresearchgate.netthno.org |
| Acetylcholine Release | Rat Hippocampus | Dose-dependent inhibition of evoked acetylcholine release | researchgate.net |
Properties
CAS No. |
1352011-38-1 |
|---|---|
Molecular Formula |
C16H17ClF6N2O4S |
Molecular Weight |
482.8224 |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-(((4-chlorophenyl)sulfonamido)methyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H17ClF6N2O4S/c17-11-1-3-12(4-2-11)30(27,28)24-9-10-5-7-25(8-6-10)14(26)29-13(15(18,19)20)16(21,22)23/h1-4,10,13,24H,5-9H2 |
InChI Key |
RLYMQNQYCHGICP-UHFFFAOYSA-N |
SMILES |
ClC1=CC=C(S(NCC2CCN(C(OC(C(F)(F)F)C(F)(F)F)=O)CC2)(=O)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SAR127303; SAR-127303; SAR 127303. |
Origin of Product |
United States |
Molecular Pharmacology and Mechanism of Action of Sar127303
Detailed Mechanism of Monoacylglycerol Lipase (B570770) Inhibition by SAR127303
The interaction between this compound and MAGL is characterized by a specific and durable mechanism, leading to the inactivation of the enzyme.
Nature of this compound as a Covalent and Irreversible Inhibitor
This compound functions as a covalent inhibitor of MAGL. medkoo.comacs.org This means it forms a stable chemical bond with the enzyme, leading to its irreversible inactivation. nih.govmdpi.comacs.org This irreversible nature distinguishes it from reversible inhibitors, which bind transiently to the enzyme. medchemexpress.comguidetomalariapharmacology.org The design of this compound, often described as a 'suicide' enzyme inhibitor, involves a hexafluoroisopropyl carbamate (B1207046) moiety which facilitates the irreversible acylation of a key serine residue in the enzyme's active site. nih.govmdpi.comacs.org This covalent modification results in a durable inhibitor-enzyme adduct that is catalytically inactive. acs.org
Identification of the Catalytic Serine Residue (Ser122) as the Binding Site
The primary binding site for this compound on MAGL is the catalytic serine residue, specifically Ser122. acs.orgnih.gov MAGL, like other serine hydrolases, possesses a catalytic triad (B1167595), which in human MAGL consists of Ser122, Asp239, and His269. jscimedcentral.comnih.govmdpi.comfigshare.comuniversiteitleiden.nl The nucleophilic hydroxyl group of Ser122 is essential for the enzyme's catalytic activity and is the residue that undergoes covalent modification by inhibitors like this compound. acs.orgnih.govfigshare.comnih.gov Mass spectrometry-based assays have confirmed the formation of a carbamoylated adduct between this compound and Ser122 of recombinant human MAGL following incubation. acs.org
Structural Basis of MAGL-SAR127303 Interaction (e.g., X-ray Diffraction Studies)
Structural studies, including X-ray crystallography of co-crystals of this compound and MAGL, have provided insights into the molecular interactions governing their binding. thno.orgproteopedia.org These studies reveal that specific structural features of this compound, such as the piperidine (B6355638) moiety and the sulfonamide group, contribute to key interactions within the enzyme's active site. thno.org The active site of MAGL is located at the bottom of a long channel and is formed by the catalytic triad within an α/β-hydrolase fold. nih.govuniversiteitleiden.nl While detailed structural data specifically for the this compound-MAGL complex from X-ray diffraction were mentioned as guiding the design of related inhibitors, the precise atomic-level interactions and structural rearrangements upon binding are further elucidated through such crystallographic analyses. thno.orgproteopedia.org
Enzyme Selectivity and Specificity Profile of this compound
A critical aspect of this compound's pharmacological profile is its selectivity for MAGL over other related enzymes and receptors, which is crucial for minimizing off-target effects.
Differential Inhibition Across Serine Hydrolases (e.g., MAGL vs. FAAH, ABHD6)
This compound demonstrates selectivity for MAGL compared to other serine hydrolases involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH) and alpha/beta hydrolase domain containing 6 (ABHD6). mdpi.comjscimedcentral.commedkoo.comthno.orgguidetopharmacology.orgwikipedia.orgharvard.eduresearchgate.netmdpi.comharvard.edu While MAGL is the primary enzyme for 2-AG hydrolysis, FAAH is the main enzyme responsible for the degradation of anandamide (B1667382) (AEA), another important endocannabinoid. jscimedcentral.comnih.govnih.gov ABHD6 also contributes to 2-AG metabolism, particularly in certain cellular contexts. jscimedcentral.com
Research findings indicate that this compound is a potent inhibitor of both mouse and human MAGL, with reported IC50 values in the nanomolar range. medkoo.commedchemexpress.com For instance, IC50 values of 3.8 nM for mouse MAGL and 29 nM for human MAGL have been reported. medchemexpress.com In contrast, this compound shows significantly lower potency against FAAH and ABHD6. Studies using competitive activity-based protein profiling (ABPP) have confirmed the selectivity of this compound for MAGL across the serine hydrolase class. acs.orgresearchgate.net While some off-target inhibition of ABHD6 and carboxylesterases (like CES1c in rodents) has been observed at higher concentrations, the selectivity for MAGL is notably higher. acs.org
Interactive Table 1: In Vitro Inhibition Potency of this compound Against Key Enzymes
| Enzyme | Species | IC50 (nM) | Reference |
| MAGL | Mouse | 3.8 | medchemexpress.com |
| MAGL | Human | 29 | medchemexpress.com |
| MAGL | Mouse | 39.3 | thno.org |
| FAAH | Human | >10000 | researchgate.net |
| ABHD6 | Human | 10380 | researchgate.net |
| ABHD6 | Rodent | ~32000 | acs.org |
| CES1c | Rodent | ~32000 | acs.org |
Note: IC50 values can vary depending on the specific assay conditions and source.
Lack of Significant Interaction with Cannabinoid Receptors (CB1, CB2)
Importantly, this compound has been shown to lack significant interaction with the cannabinoid receptors CB1 and CB2. medkoo.commedchemexpress.comthno.orgguidetopharmacology.orgharvard.eduharvard.edu This is a crucial characteristic for a MAGL inhibitor aiming to modulate endocannabinoid signaling by increasing 2-AG levels without directly activating or blocking the receptors themselves. Direct activation of CB1 receptors, for example, can lead to psychoactive effects. wikipedia.orgfrontiersin.org Studies have indicated that this compound does not modify the activity of CB1 and CB2 receptors, distinguishing its mechanism from direct cannabinoid receptor agonists or antagonists. frontiersin.orglipidmaps.orgnih.gov
Interactive Table 2: Interaction Profile of this compound with Cannabinoid Receptors
| Target Receptor | Interaction Type | Significance | Reference |
| CB1 | No significant interaction | Avoids direct receptor activation/blockade | medkoo.commedchemexpress.comthno.orgguidetopharmacology.orgharvard.eduharvard.edu |
| CB2 | No significant interaction | Avoids direct receptor activation/blockade | medkoo.commedchemexpress.comthno.orgguidetopharmacology.orgharvard.eduharvard.edu |
Biochemical and Cellular Investigations of Sar127303 Activity
In Vitro Characterization of MAGL Inhibition
Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase primarily responsible for the hydrolysis of 2-arachidonoylglycerol (B1664049) (2-AG), a key endocannabinoid, into arachidonic acid and glycerol. nih.govwikipedia.orgacs.orgcaymanchem.com Inhibition of MAGL leads to increased levels of 2-AG and can influence endocannabinoid signaling. nih.govnih.govuef.fi SAR127303 has been identified as a potent inhibitor of MAGL. nih.govacs.orgmedkoo.comresearchgate.netnih.gov
Determination of Inhibitory Potency (e.g., IC50 values) against Human and Mouse MAGL
Studies have characterized the inhibitory potency of this compound against both human and mouse MAGL using in vitro biochemical assays. This compound has demonstrated high potency towards recombinant human MAGL, with an IC50 value of 48 nmol/L in a biochemical assay utilizing 4-nitrophenylacetate (4-NPA) as a substrate. nih.gov Another source reports IC50 values of 29 nM for human MAGL and 3.8 nM for mouse MAGL. medchemexpress.commedchemexpress.comsci-hub.se this compound is described as a potent covalent MAGL inhibitor. acs.orgmedkoo.com
The reported IC50 values for this compound against human and mouse MAGL are summarized in the table below:
| Species | Assay Substrate | IC50 (nM) | Source |
| Human | 4-NPA | 48 | nih.gov |
| Human | Not specified | 29 | medchemexpress.commedchemexpress.com |
| Mouse | Not specified | 3.8 | medchemexpress.commedchemexpress.comsci-hub.se |
Competitive Inhibition Analysis
This compound has been described as a selective and competitive inhibitor of both mouse and human MAGL. acs.orgmedkoo.comresearchgate.net While some inhibitors of MAGL achieve irreversible inactivation through covalent modification of the active serine residue (Ser122), an interaction that is well-documented mdpi.com, the competitive nature of this compound's inhibition is also highlighted. acs.orgmedkoo.comresearchgate.net The catalytic mechanism of MAGL involves the formation of a covalent acyl-enzyme adduct with the catalytic serine residue (Ser122), followed by hydrolysis to release the fatty acid and reactivate the enzyme. universiteitleiden.nl Covalent inhibitors can interact with this catalytic serine. universiteitleiden.nl this compound is specifically noted as a potent covalent MAGL inhibitor that behaves as a selective and competitive inhibitor. acs.orgmedkoo.com
Modulation of Endocannabinoid Levels in Biological Systems
MAGL plays a crucial role in regulating the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) by catalyzing its degradation. nih.govwikipedia.orgacs.orgcaymanchem.comnih.govresearchgate.netnih.gov Inhibition of MAGL is a strategy to increase 2-AG levels. nih.govnih.govuef.fi
Elevation of 2-Arachidonoylglycerol (2-AG) Concentrations
This compound has been shown to potently elevate hippocampal levels of 2-AG in mice. acs.orgmedkoo.comresearchgate.netnih.govmedchemexpress.commedchemexpress.com This effect is a direct consequence of its inhibitory action on MAGL, the primary enzyme responsible for 2-AG hydrolysis. nih.govwikipedia.orgacs.orgcaymanchem.comnih.govresearchgate.netnih.gov Elevated 2-AG levels can lead to enhanced cannabinoid signaling through the activation of CB1 and CB2 receptors. nih.govnih.gov
Lack of Impact on N-arachidonoylethanolamine (AEA) Levels
While this compound significantly increases 2-AG levels, it does not appear to have a notable impact on the levels of the other major endocannabinoid, N-arachidonoylethanolamine (AEA), also known as anandamide (B1667382). wikipedia.org AEA is primarily degraded by the enzyme fatty acid amide hydrolase (FAAH), which is distinct from MAGL. nih.govwikipedia.orgwikidoc.orgiiab.me The selectivity of this compound for MAGL over FAAH contributes to its specific effect on 2-AG levels without affecting AEA concentrations. nih.gov
In Vitro Cellular Assays and Functional Readouts
In vitro cellular assays are valuable tools for understanding the biological activity of compounds in a more complex environment than biochemical assays. criver.combmglabtech.com These assays can provide functional readouts related to cellular processes modulated by the target. criver.combmglabtech.com While the provided information primarily details biochemical inhibition and effects on endocannabinoid levels, some functional readouts in biological systems have been reported in the context of this compound.
Although specific detailed in vitro cellular assays directly using this compound are not extensively described in the provided snippets beyond its biochemical characterization and effects on endocannabinoid levels in tissues, the impact of MAGL inhibition and subsequent 2-AG elevation has been studied in various cellular contexts. For instance, elevated 2-AG levels have been shown to enhance macrophage migration in vitro. plos.org Additionally, 2-AG can induce a rapid, transient increase in intracellular free calcium in certain cell lines through a CB1 receptor-dependent mechanism. wikipedia.orgcaymanchem.com These findings, while not exclusively from studies using this compound for the cellular assay itself, illustrate the types of cellular responses that can be modulated by increasing 2-AG levels through MAGL inhibition.
In the context of in vitro studies of MAGL inhibitors, functional cell-based assays and phenotypic characterization of drug responses are commonly employed, including high-content read-outs and flow cytometry. evotec.comoncodesign-services.com These methods can assess various cellular functions such as proliferation, activation marker upregulation, cytokine production, and calcium signaling. bmglabtech.comoncodesign-services.comnih.gov The reported effects of this compound on processes like long-term potentiation (LTP) of CA1 synaptic transmission and acetylcholine (B1216132) release in hippocampal slices, which are decreased by this compound researchgate.netnih.govmedchemexpress.commedchemexpress.comresearchgate.net, represent functional readouts observed in a tissue-based in vitro setting (hippocampal slices).
Preclinical Pharmacological Studies of Sar127303 in Animal Models
Effects on Central Nervous System (CNS) Functions
Cognitive and Memory Modulation
Preclinical studies have demonstrated that SAR127303 influences cognitive and memory processes, primarily through the indirect activation of cannabinoid type 1 (CB1) receptors.
Administration of this compound has been shown to alter learning and memory in rodent models. Studies have reported that the compound impairs performance in tasks related to episodic, working, and spatial memory. researchgate.net For instance, in one study, repeated administration of this compound was found to negatively affect learning performance in mice. researchgate.net
Table 1: Effect of this compound on Learning Performance in Mice
This table summarizes the observed effects of this compound on different types of memory in animal models.
| Memory Type | Observed Effect | Animal Model |
|---|---|---|
| Episodic Memory | Impairment | Mice |
| Working Memory | Impairment | Mice |
| Spatial Memory | Impairment | Mice |
Long-term potentiation (LTP), a cellular mechanism underlying learning and memory, is also affected by this compound. researchgate.netnih.govnih.govfrontiersin.org Research has shown that this compound decreases LTP of CA1 synaptic transmission in the hippocampus. researchgate.net This finding suggests that the compound's impact on cognitive functions may be mediated, at least in part, by its interference with synaptic plasticity.
The cholinergic system plays a crucial role in cognitive processes. Studies have demonstrated that this compound can influence this system by decreasing the release of acetylcholine (B1216132) in the hippocampus. researchgate.net This effect on a key neurotransmitter involved in memory formation further elucidates the potential mechanisms through which this compound modulates cognitive performance. In hippocampal slices, this compound induced a dose-dependent inhibition of electrically evoked [3H]-ACh release. researchgate.net
Table 2: Effect of this compound on Acetylcholine Release in Rat Hippocampal Slices
This table shows the percentage of inhibition of electrically evoked [3H]-ACh release by different concentrations of this compound.
| This compound Concentration | Inhibition of [3H]-ACh Release |
|---|---|
| 10⁻⁷ mol/L | -12% |
| 10⁻⁶ mol/L | -36% |
Influence on Epileptogenesis and Seizure Susceptibility
The endocannabinoid system is known to play a role in regulating neuronal excitability. Investigations into the effects of this compound have explored its potential influence on the development of epilepsy (epileptogenesis) and susceptibility to seizures. mdpi.com
While this compound was found to be inactive in acute seizure tests, repeated administration of the compound has shown effects in a kindling model of epilepsy in mice. researchgate.netresearchgate.net Kindling is a process where repeated sub-convulsive stimuli lead to the development of full-blown seizures, modeling epileptogenesis. nih.gov Studies have shown that chronic treatment with this compound can delay the acquisition of kindled seizures and also decrease the severity of these seizures once established. researchgate.netresearchgate.net Specifically, in fully-kindled mice, treatment with this compound resulted in significantly lower seizure severity. researchgate.net This suggests that while not an acute anticonvulsant, this compound may have disease-modifying properties by slowing down the progression of epileptogenesis. researchgate.net
Table 3: Effect of Repeated this compound Administration on Kindled Seizures in Mice
This table summarizes the effects of chronic this compound treatment on the development and expression of kindled seizures.
| Parameter | Observed Effect |
|---|---|
| Acquisition of Kindled Seizures | Delayed |
| Severity of Kindled Seizures | Decreased |
Comparative Analysis in Acute Seizure Models (e.g., PTZ, MES)
Preclinical evaluation of anticonvulsant candidates frequently employs acute seizure models to assess efficacy. Two of the most common and well-characterized models are the pentylenetetrazole (PTZ) seizure test and the maximal electroshock seizure (MES) test.
The PTZ model is considered a valid representation of generalized seizures, specifically myoclonic and absence (petit mal) seizures. meliordiscovery.com Administration of pentylenetetrazole, a GABA-A receptor antagonist, induces predictable, chemically-induced seizures in rodents. meliordiscovery.commdpi.com Key endpoints in this model include the latency to the first whole-body clonus event and the time to tonic hind-limb extension. meliordiscovery.com This model is effective for identifying compounds that can prevent or delay the onset of generalized seizures. meliordiscovery.complos.org
The MES test is a model for generalized tonic-clonic seizures and is used to evaluate a compound's ability to prevent the spread of seizure activity when neuronal circuits are maximally stimulated. nih.govmeliordiscovery.com An alternating electrical current is delivered via corneal electrodes, inducing a characteristic seizure marked by tonic extension of the forelimbs and hindlimbs. nih.govmdpi.com A compound is considered to have protective effects if it eliminates the hindlimb tonic extensor component of the seizure. nih.gov The MES model is highly reproducible and is considered electrophysiologically consistent with human generalized tonic-clonic seizures. nih.govnih.gov
Despite the utility of these models in anticonvulsant drug discovery, specific preclinical studies detailing a comparative analysis of this compound in either the PTZ or MES acute seizure models were not identified in a review of the available literature.
Antinociceptive and Anti-inflammatory Properties
Efficacy in Inflammatory Pain Models
Animal models of inflammatory pain are crucial for understanding the mechanisms of tissue injury-induced persistent pain and for testing the efficacy of novel analgesics. semanticscholar.org These models are designed to mimic key features of human inflammatory pain conditions. semanticscholar.org Common methods involve inducing a localized inflammatory response by injecting irritants such as complete Freund's adjuvant (CFA) or carrageenan into a rodent's paw, joint, or muscle. nih.govnih.gov This induction leads to measurable pain-like behaviors, including thermal and mechanical hypersensitivity. nih.gov
While the mechanism of this compound as a monoacylglycerol lipase (B570770) (MAGL) inhibitor suggests potential efficacy in these conditions, specific preclinical studies detailing the performance of this compound in established animal models of inflammatory pain were not found in the surveyed literature.
Efficacy in Visceral Pain Models
Visceral pain, which originates from internal organs, represents a complex clinical challenge with limited effective treatments. nih.govnih.gov Preclinical animal models are therefore essential for developing and screening new therapeutic agents. nih.govmdpi.com These models often involve the administration of chemical irritants into the abdominal cavity or the mechanical distension of hollow organs like the colon to produce quantifiable pain-related behaviors. researchgate.net Such models are considered to have translational relevance for conditions like irritable bowel syndrome (IBS). nih.govresearchgate.net
A review of available scientific literature did not yield specific studies evaluating the efficacy of this compound in animal models of visceral pain.
Role of 2-AG Elevation in Pain Modulation
The primary mechanism of this compound is the inhibition of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov This inhibition leads to an elevation of 2-AG levels in tissues, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). nih.gov This modulation of the endocannabinoid system plays a significant role in pain control. nih.govnih.gov
Preclinical research demonstrates that increasing 2-AG signaling in the periphery can effectively attenuate mechanical hyperalgesia. nih.gov In a mouse model of bone cancer pain, local administration of 2-AG reduced hyperalgesia through the activation of peripheral CB2 receptors. nih.gov Significantly, the administration of a MAGL inhibitor, which mimics the action of this compound by preventing 2-AG degradation, also produced a potent antihyperalgesic effect that was dependent on the CB2 receptor. nih.gov This suggests that the pain-modulating effects of MAGL inhibition are mediated, at least in part, by the enhanced signaling of 2-AG at peripheral CB2 receptors located on non-neuronal cells such as keratinocytes or immune cells. nih.gov The elevation of 2-AG may also contribute to analgesia through its actions in brain regions involved in pain processing and stress-induced analgesia. mdpi.com
Neurotransmitter System Interactions Beyond Endocannabinoids (e.g., Acetylcholine)
The central nervous system functions through a complex interplay of various neurotransmitter systems. While this compound directly targets the endocannabinoid system, the resulting alterations can influence other signaling pathways. The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), is integral to functions such as memory, attention, and arousal. taylorandfrancis.comyoutube.com
Acetylcholine's actions are mediated by nicotinic and muscarinic receptors and are terminated by the enzyme acetylcholinesterase, which breaks down ACh in the synaptic cleft. nih.govtmc.edu There is evidence of significant crosstalk between the endocannabinoid and cholinergic systems, with an overlapping distribution of their respective receptors in many brain structures. nih.gov While direct studies detailing the specific interactions of this compound with the acetylcholine system were not identified, the modulation of 2-AG levels can be expected to have downstream effects on cholinergic neurotransmission, given the known functional relationship between these two systems.
Structure Activity Relationships Sar and Analogue Development for Sar127303
Characterization of Key Structural Elements for MAGL Inhibitory Activity.
SAR127303 is characterized as a potent carbamate-based inhibitor of MAGL. mdpi.com Its chemical name is 1,1,1,3,3,3-hexafluoropropan-2-yl 4-(((4-chlorophenyl)sulfonamido)methyl)piperidine-1-carboxylate. medkoo.com Studies involving X-ray crystallography of this compound co-crystallized with human MAGL have provided crucial insights into the molecular interactions governing its inhibitory activity. thno.orgproteopedia.org These studies revealed that both the piperidine (B6355638) moiety and the sulfonamide group within the this compound structure contribute significantly to the key interactions with the MAGL enzyme. thno.org
The carbamate (B1207046) functional group serves as a common "warhead" in the design of irreversible MAGL inhibitors, including this compound. mdpi.comnih.gov This group typically interacts covalently with the catalytic serine residue (Ser122) in the active site of MAGL, leading to irreversible enzyme inactivation. mdpi.comresearchgate.net The leaving group associated with the carbamate also plays a vital role in the potency and properties of the inhibitor. In this compound, the 1,1,1,3,3,3-hexafluoropropan-2-yl (HFIP) group acts as the leaving group. mdpi.com This HFIP moiety has been shown to improve inhibitory potency and reduce off-target effects compared to earlier carbamate inhibitors, such as JZL184, which features a 4-nitrophenyl leaving group. mdpi.com
Exploration of Sulfonamido-based Carbamates and Ureas as Related Scaffolds.
The structural framework of this compound, incorporating a sulfonamide linked to a piperidine-carbamate, has served as a basis for the exploration of related chemical scaffolds targeting MAGL. Researchers have synthesized and evaluated an array of sulfonamido-based carbamates and ureas to investigate the impact of structural modifications on MAGL inhibitory activity. thno.orgthno.org
The synthesis of these analogues typically involves the condensation of benzenesulfonyl chlorides with primary amines to form benzenesulfonamides. Subsequent deprotection and coupling with different carbonyl-containing groups (R2) allows for the introduction of carbamate or urea (B33335) functionalities. thno.org This synthetic strategy permits systematic variation of different parts of the molecule, including the terminal aryl moieties, the linker region (such as the piperidine ring in this compound), and the leaving group in the case of carbamates, or the second nitrogen substituent in the case of ureas. thno.orgthno.org
Through this exploration, compounds structurally related to this compound have been identified and characterized. For instance, alongside this compound (a sulfonamido-based carbamate), a novel sulfonamido-based urea analogue, referred to as TZPU (N-((1-(1H-1,2,4-triazole-1-carbonyl)piperidin-4-yl)methyl)-4-chlorobenzenesulfonamide), was also synthesized and found to be a potent MAGL inhibitor. thno.orgthno.org
The evaluation of these related sulfonamido-based carbamates and ureas has provided valuable structure-activity relationship data, highlighting the importance of specific substituents and linkers for potent MAGL inhibition.
Design Principles for Modulating Selectivity and Potency.
The design and development of MAGL inhibitors like this compound involve specific principles aimed at optimizing both potency and selectivity towards MAGL over other related enzymes, particularly other serine hydrolases like fatty acid amide hydrolase (FAAH), which is involved in the degradation of another endocannabinoid, anandamide (B1667382) (AEA). nih.govthno.org
Structure-activity relationship (SAR) studies on sulfonamido-based carbamates and ureas have demonstrated that modifications to the terminal aryl moieties, linkers, and leaving groups can significantly influence inhibitory potency and selectivity. thno.orgthno.org For example, this compound has shown good selectivity, exhibiting at least 30-fold greater potency for MAGL compared to FAAH. thno.org In contrast, the sulfonamido-based urea analogue TZPU showed reduced selectivity, demonstrating significant inhibition of FAAH at higher concentrations. thno.org
The choice of the leaving group in carbamate inhibitors is a critical design element affecting potency and off-target activity. The incorporation of the hexafluoroisopropyl (HFIP) leaving group in this compound and other analogues like KML29 has been shown to enhance inhibitory potency and reduce undesirable interactions with other enzymes compared to leaving groups used in earlier MAGL inhibitors such as JZL184. mdpi.com
Furthermore, the structural elements responsible for anchoring the molecule within the MAGL active site are crucial for potent binding. As indicated by crystallographic studies, the piperidine and sulfonamide groups of this compound are key for enzyme interaction. thno.org Rational design efforts often leverage such structural information to guide modifications that enhance favorable interactions and disfavor interactions with off-target proteins.
Lipophilicity is another important physicochemical property considered during the design process, as it can influence the compound's ability to cross biological membranes, such as the blood-brain barrier, which is relevant for central nervous system targets like MAGL. thno.org
While specific detailed data tables illustrating the SAR of a broad range of this compound analogues were not extensively detailed in the search results, the reported IC50 values for this compound and TZPU provide a direct comparison of the potency of a carbamate versus a urea scaffold within this sulfonamido-based series.
| Compound | Scaffold Type | MAGL IC₅₀ (nM) | FAAH Inhibition (at 500 nM) | Selectivity (MAGL vs FAAH) |
| This compound | Sulfonamido-carbamate | 39.3 thno.org | Low (at least 30-fold selective) thno.org | ≥ 30-fold thno.org |
| TZPU | Sulfonamido-urea | 35.9 thno.org | 75% inhibition thno.org | Reduced thno.org |
This data highlights that while both scaffolds can yield potent MAGL inhibitors, the carbamate functionality in this compound confers superior selectivity over FAAH compared to the urea in TZPU.
Applications of Sar127303 in Molecular Imaging Research
Development and Radiosynthesis of Radiolabeled SAR127303 ([11C]this compound).
The radiolabeled form of this compound, [11C]this compound, is synthesized for use in PET imaging. The radiosynthesis of [11C]this compound has been achieved through the reaction of a piperidine (B6355638) precursor with [11C]COCl2 in the presence of 1,2,2,6,6-pentamethylpiperidine, followed by treatment with 1,1,1,3,3,3-hexafluoro-2-propanol. nih.gov Another method involves the reaction of a piperidine precursor with an [11C]carbonate intermediate, which is derived from [11C]COCl2 and 1,1,1,3,3,3-hexafluoropropane-2-ol. thno.org [11C]this compound can also be labeled at the 11C-carbamate position using [11C]CO2-fixation. nih.gov
Radiosynthesis yields and purity are important factors for the utility of a radiotracer. [11C]this compound has been reported to be radiolabeled with carbon-11 (B1219553) in good radiochemical yields and high radiochemical purities. thno.org Specifically, uncorrected yields of 35% relative to 11CO2 have been reported, with radiochemical purities exceeding 99% and specific activities greater than 2 Ci/µmol. snmjournals.org
Positron Emission Tomography (PET) Imaging of MAGL Distribution in Rodent Brain.
PET imaging with [11C]this compound has been conducted in rodents, primarily rats, to visualize the distribution of MAGL in the brain. thno.orgnih.govnih.gov Following injection, radioactivity uptake is observed in the brain. nih.gov
Studies in rats have shown heterogeneous distribution of radioactivity in the brain after injection of [11C]this compound, which is consistent with the known distribution of MAGL. thno.orgnih.govnih.gov High uptake has been observed in regions such as the cingulate cortex, striatum, hippocampus, cerebellum, and thalamus. nih.govnih.gov Lower uptake was noted in the hypothalamus and pons/medulla. nih.govnih.gov The distribution pattern seen in PET images aligns with findings from in vitro autoradiography using [11C]this compound. nih.govnih.gov
Data on regional brain uptake in rats has been reported, showing varying levels of radioactivity across different brain areas. thno.org
| Brain Region | SUV (Mean ± SD) |
| Cerebral Cortex | 1.75 ± ? |
| Striatum | 1.75 ± ? |
| Cerebellum | 1.58 ± ? |
| Hippocampus | 1.55 ± ? |
| Pons | 1.25 ± ? |
Note: SUV values are approximate as extracted from text and specific standard deviations were not always available in the snippet. thno.org
Quantitative analysis of PET data with [11C]this compound has been performed to estimate regional MAGL concentrations in the rat brain. nih.govnih.gov An irreversible two-tissue compartment model (2-TCMi) has been used for this purpose. nih.govnih.gov This model allows for the estimation of quantitative parameters such as k3, Ki2-TCMi, and λk3, which reflect the net uptake value of the radiotracer and are indicative of MAGL concentration. nih.govnih.gov These parameters were successfully obtained with high identifiability in various brain regions. nih.govnih.gov
The Ki2-TCMi values have shown relatively high correlation with in vitro binding of [11C]this compound. nih.govnih.gov Comparison with a Patlak plot analysis also showed high correlation and low underestimation for Ki values. nih.govnih.gov
Quantitative parameters estimated using the irreversible two-tissue compartment model in rat brain regions:
| Brain Region | Parameter (Example: Ki2-TCMi) |
| Cingulate Cortex | Highest |
| Striatum | High |
| Hippocampus | High |
| Thalamus | Moderate |
| Cerebellum | Moderate |
| Hypothalamus | Low |
| Pons | Low |
Note: This table represents the relative ranking of parameter values based on the provided text. nih.govnih.gov
Assessment of In Vivo MAGL Occupancy and Specificity Using Blocking Studies.
Blocking studies are crucial for assessing the specificity of a radioligand for its target. Studies with [11C]this compound have involved pretreatment with non-radiolabeled MAGL inhibitors to evaluate the reduction in radiotracer uptake. thno.orgresearchgate.net
Pretreatment with potent MAGL inhibitors like KML29 has been shown to significantly reduce the brain uptake of [11C]this compound, strongly suggesting specific and selective binding to MAGL. nih.govthno.org Blocking studies using non-radiolabeled this compound itself have also demonstrated a substantial decrease in brain uptake and abolished the differences in uptake across various brain regions. thno.orgresearchgate.net For instance, blocking with this compound (1 mg/kg) resulted in a 50% reduction in whole brain uptake and reductions in specific regions like the cerebellum (51%) and cerebral cortex (56%). thno.orgresearchgate.net
Conversely, blocking studies with a selective inhibitor of fatty acid amide hydrolase (FAAH), such as URB597, showed no effect on the uptake and distribution of [11C]this compound in the rat brain, further supporting its selectivity for MAGL over FAAH. researchgate.net
Utility of [11C]this compound in Preclinical Neuroimaging Studies.
[11C]this compound has demonstrated utility in preclinical neuroimaging studies, particularly in rats and nonhuman primates. thno.orgnih.govthno.orgresearchgate.net The tracer shows good brain permeability and heterogeneous regional brain distribution consistent with MAGL distribution. thno.orgnih.govthno.org Its characteristics indicate irreversible binding to MAGL in rodent and nonhuman primate brains. nih.gov
Preclinical studies have utilized [11C]this compound to investigate changes in MAGL expression in animal models of neurological conditions. For example, in a rat model of ischemic injury, PET imaging with [11C]this compound showed a decline in radioactive accumulation in the ipsilateral side, reflecting a decrease in MAGL expression associated with neuronal degeneration. thno.org Treatment with a MAGL inhibitor eased this decline in radioactive accumulation. thno.org
Comparative Analysis and Translational Research Implications of Sar127303 Studies
Distinguishing Pharmacological Features of SAR127303 Compared to Other MAGL Inhibitors (e.g., JZL184, KML29)
This compound is characterized as a potent and highly selective covalent inhibitor of both mouse and human MAGL usdbiology.com. Its inhibitory potency has been reported with IC50 values of 3.8 nM for mouse MAGL and 29 nM for human MAGL in certain assays usdbiology.com. In a biochemical assay using 4-nitrophenylacetate (4-NPA) as a substrate, this compound showed an IC50 of 48 nM for recombinant human MAGL nih.gov. This potency is notable, with one study indicating a 10-fold increase in potency compared to JZL184 (IC50 = 0.48 µM) in a similar assay thno.org.
Compared to JZL184, this compound exhibits a distinct selectivity profile. While JZL184 is also a selective, irreversible MAGL inhibitor, it has been shown to inhibit several carboxylesterase enzymes in peripheral tissues and can exhibit cross-activity with FAAH (fatty acid amide hydrolase), another key endocannabinoid-metabolizing enzyme, particularly after repeated administration usdbiology.commdpi.com. JZL184 has also been noted to be less potent in inhibiting MAGL in rats compared to mice usdbiology.com. In contrast, this compound has demonstrated high selectivity for MAGL over a panel of other human serine hydrolases, including FAAH, DPP7, and APEH, with the exception of ABHD6 usdbiology.com. This compound also did not show significant interaction with a variety of other potential targets, such as kinases, ion channels, neurotransmitter transporters, and receptors, including CB1 and CB2 usdbiology.com.
KML29, an analog of JZL184 with a hexafluoroisopropyl alcohol (HFIP) leaving group, was developed to improve inhibitory potency and reduce off-target effects observed with JZL184 mdpi.com. KML29 has shown potent inhibition of human, mouse, and rat MAGL, with reported IC50 values of 5.9, 15, and 43 nM, respectively, and exhibits no detectable inhibition of FAAH at high concentrations fishersci.at. KML29 has been reported to maintain complete selectivity over FAAH even at higher doses, unlike JZL184 escholarship.org. This compound is also described as a highly potent HFIP piperidine (B6355638) carbamate (B1207046) inhibitor of MAGL, structurally distinct from previously known MAGL inhibitors nih.govthno.orgmdpi.com.
A key pharmacological feature of this compound is its covalent mode of inhibition, leading to irreversible acylation of the serine hydrolase MAGL nih.gov. This contrasts with some other types of enzyme inhibitors and contributes to its sustained effect on MAGL activity.
The differences in pharmacological profiles, particularly regarding selectivity and potency across species, are summarized in the table below:
| Inhibitor | Target Selectivity (vs. FAAH & other hydrolases) | Potency (IC50, MAGL) | Cross-Species Activity | Mode of Inhibition |
| This compound | High (selective over FAAH, most others except ABHD6) usdbiology.com | Mouse: 3.8 nM, Human: 29 nM usdbiology.com; Human (4-NPA assay): 48 nM nih.gov | Inhibits mouse and human MAGL usdbiology.com | Covalent/Irreversible usdbiology.comnih.gov |
| JZL184 | High (selective over FAAH in brain acutely), but inhibits peripheral carboxylesterases and can cross-react with FAAH chronically usdbiology.commdpi.com | Mouse: 0.05 µM (biochemical assay) usdbiology.com; Lower potency in rats compared to mice usdbiology.com | Less potent in rats vs mice usdbiology.com | Irreversible wikipedia.org |
| KML29 | Highly selective (no detectable FAAH inhibition) fishersci.atescholarship.org | Human: 5.9 nM, Mouse: 15 nM, Rat: 43 nM fishersci.at | Inhibits human, mouse, and rat MAGL fishersci.atescholarship.org | Covalent/Irreversible mdpi.com |
Analysis of Convergent and Divergent Behavioral and Biochemical Outcomes
Inhibition of MAGL by compounds like this compound, JZL184, and KML29 generally leads to an increase in brain levels of the endocannabinoid 2-AG usdbiology.commdpi.comwikipedia.org. This elevation of 2-AG is a convergent biochemical outcome of MAGL inhibition and is central to the downstream effects observed with these inhibitors. Consequently, these compounds can produce cannabinoid-related behavioral effects mediated through the activation of CB1 and CB2 receptors nih.govwikipedia.orgnih.gov.
Studies with this compound have shown that it potently elevates hippocampal levels of 2-AG in mice usdbiology.com. In vivo, this compound has been reported to produce antinociceptive effects in assays of inflammatory and visceral pain usdbiology.com. However, this compound also alters learning performance in several assays related to episodic, working, and spatial memory, decreasing long-term potentiation (LTP) of CA1 synaptic transmission and acetylcholine (B1216132) release in the hippocampus usdbiology.com. Repeated administration of this compound delayed the acquisition and decreased kindled seizures in mice, suggesting a potential role in slowing down epileptogenesis usdbiology.com.
JZL184 has also demonstrated antinociceptive effects in various pain models mdpi.com. In a rat muscle contusion model, JZL184 decreased inflammatory response, including reduced neutrophil and macrophage infiltration and pro-inflammatory cytokine expression, effects that were mediated through cannabinoid CB1 and CB2 receptors nih.gov. Chronic treatment with JZL184 in a mouse model of Down syndrome increased brain 2-AG levels and decreased levels of its metabolites like arachidonic acid and prostaglandins (B1171923). This treatment also improved spontaneous locomotor activity and enhanced long-term memory and synaptic plasticity plos.org. However, chronic and complete inhibition of MAGL by JZL184 has been reported to induce desensitization of CB1 receptors and tolerance to its antinociceptive effects, potentially due to impaired endocannabinoid-dependent synaptic plasticity usdbiology.comnih.govescholarship.org.
KML29 has also shown anti-allodynic effects in a chronic constriction injury model and significant antinociception in rodent models of various pain types mdpi.com. KML29 administered systemically produced substantial elevations in brain 2-AG without markedly elevating AEA levels mdpi.com. KML29 has been reported to reduce inflammatory and neuropathic nociceptive behavior without inducing the cannabimimetic side effects sometimes associated with MAGL inhibitors acs.org. While KML29 showed analgesic tolerance at high doses, it did not induce certain behavioral effects like decreased locomotor activity, tail immersion differences, or changes in body temperature observed with JZL184 mdpi.com.
Divergent outcomes can arise from differences in selectivity profiles and the extent and duration of MAGL inhibition. For instance, the off-target effects of JZL184 on other hydrolases and its potential for FAAH inhibition at higher doses or chronic administration may contribute to distinct behavioral or biochemical outcomes compared to the more selective this compound and KML29 usdbiology.commdpi.comescholarship.org. The potential for CB1 receptor desensitization with chronic, complete MAGL inhibition, as observed with JZL184, highlights a potential divergence in the long-term effects of different MAGL inhibitors usdbiology.comnih.govescholarship.org.
The effects on learning and memory appear to be a notable divergent outcome. While JZL184 treatment improved long-term memory in a Down syndrome mouse model plos.org, this compound altered and decreased learning and memory performance in several assays usdbiology.com. This suggests that while both compounds inhibit MAGL and increase 2-AG, the specific downstream effects on cognitive function may differ, potentially due to variations in their precise pharmacological interactions or the specific experimental contexts.
Contribution to Understanding MAGL Biology and Endocannabinoid Signaling Pathology
Studies with this compound and other MAGL inhibitors have significantly contributed to the understanding of MAGL biology and its role in regulating endocannabinoid signaling and related pathologies. By selectively inhibiting MAGL, these compounds allow researchers to investigate the consequences of elevating 2-AG levels in vivo guidetopharmacology.org.
The finding that this compound potently elevates 2-AG levels confirms MAGL's primary role in 2-AG degradation usdbiology.com. The observed behavioral and biochemical effects, such as antinociception and altered learning, underscore the involvement of the 2-AG pathway in pain processing and cognitive function usdbiology.com. The effects of this compound on hippocampal LTP and acetylcholine release further highlight the influence of 2-AG on synaptic plasticity and neurotransmission, key aspects of MAGL biology in the central nervous system usdbiology.com.
Comparative studies with inhibitors like JZL184 and KML29 have helped delineate the specific contributions of MAGL inhibition versus potential off-target effects. The higher selectivity of this compound and KML29 compared to JZL184 has allowed for a clearer understanding of the consequences of specific MAGL blockade usdbiology.commdpi.comescholarship.org. For example, the observation that KML29 produces antinociception without certain cannabimimetic side effects seen with JZL184 suggests that these side effects might be related to JZL184's off-target activities or the extent of MAGL inhibition achieved mdpi.comacs.org.
Research using MAGL inhibitors has also shed light on the link between MAGL activity and the production of arachidonic acid (AA) and its downstream inflammatory mediators, such as prostaglandins nih.gov. By inhibiting 2-AG hydrolysis, MAGL inhibitors reduce the pool of AA available for the synthesis of pro-inflammatory eicosanoids, contributing to their anti-inflammatory effects nih.gov. This dual role of MAGL in both endocannabinoid signaling and inflammatory mediator production is a crucial aspect of its biology revealed through pharmacological inhibition.
The divergent behavioral outcomes observed between this compound and other inhibitors like JZL184 in certain cognitive tasks emphasize the need for careful characterization of individual compounds and highlight the complexity of the endocannabinoid system's involvement in different brain functions usdbiology.complos.org. These differences may be due to subtle variations in their binding kinetics, tissue distribution, or interaction with other components of the endocannabinoid system or related pathways.
Future Directions and Advanced Research Methodologies for Sar127303
Elucidation of Specific 2-AG Mediated Signaling Pathways and Receptor Interactions
While it is established that 2-AG primarily acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors, the precise downstream signaling pathways activated by elevated 2-AG levels following MAGL inhibition by compounds like SAR127303 warrant further detailed investigation. mdpi.comnih.govuniversiteitleiden.nl 2-AG can activate presynaptic CB1 receptors, leading to transient suppression of transmitter release through the inhibition of voltage-gated calcium channels and activation of K+ channels via Gβγ protein. frontiersin.org Gα signaling is implicated in long-term suppression of transmitter release through inhibition of protein kinase A (PKA) signaling. frontiersin.org
Beyond the canonical CB1 and CB2 receptors, research suggests that 2-AG may also interact with other targets, such as potentiating agonist-mediated GABAA receptor activation postsynaptically. frontiersin.org The primary target of increased postsynaptic 2-AG could be GABAA receptors, as 2-AG has been shown to directly activate them. frontiersin.org Future research should aim to fully elucidate the extent and physiological relevance of these non-canonical interactions in the context of MAGL inhibition.
Advanced methodologies such as selective receptor knockout or knockdown studies in specific cell types or brain regions, coupled with detailed electrophysiological recordings and calcium imaging, can help dissect the contributions of different receptors and downstream effectors to the observed effects of this compound. frontiersin.org Furthermore, phosphoproteomic and other signaling pathway analyses can provide a comprehensive picture of the intracellular cascades modulated by increased 2-AG.
Investigation of this compound in Novel Preclinical Disease Models
Preclinical studies have demonstrated the efficacy of this compound in models of inflammatory and visceral pain, as well as its ability to attenuate epileptogenesis in mice. usdbiology.commdpi.comresearchgate.net However, the therapeutic potential of MAGL inhibition extends to a wider range of conditions where the endocannabinoid system is implicated.
Future research should explore the effects of this compound in novel preclinical disease models, including neurodegenerative disorders, psychiatric conditions, and other inflammatory states. For instance, given the role of the ECS in neuroinflammation and neuroprotection, investigating this compound in models of stroke or Alzheimer's disease could be valuable. nih.govthno.orgnih.gov Studies using [11C]this compound as a PET radioligand have already been used to monitor MAGL in ischemic rat models, indicating the feasibility of such investigations. nih.govthno.orgsnmjournals.orgthno.org
Utilizing genetically modified animal models with alterations in specific components of the ECS, such as conditional CB1 or CB2 receptor knockouts, in combination with this compound administration, can provide crucial insights into the receptor-mediated effects of MAGL inhibition in these novel disease contexts. mdpi.comuniversiteitleiden.nlfrontiersin.org Furthermore, exploring the effects of this compound in models that better mimic human disease pathology and progression is essential for predicting potential clinical translation.
Integration with Multi-omics Approaches for Comprehensive Biological Profiling
To gain a holistic understanding of the biological impact of this compound-mediated MAGL inhibition, integrating multi-omics approaches is a critical future direction. Multi-omics involves the simultaneous study of multiple molecular layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive view of biological systems. frontlinegenomics.comfrontiersin.org
Applying multi-omics to studies with this compound can reveal complex molecular changes that occur in response to elevated 2-AG. Transcriptomic analysis can identify altered gene expression profiles, while proteomic studies can pinpoint changes in protein levels and post-translational modifications. frontlinegenomics.commdpi.com Metabolomics can provide insights into the broader metabolic consequences of MAGL inhibition beyond 2-AG itself, potentially identifying novel biomarkers or affected pathways. frontlinegenomics.commdpi.com
Integrating these diverse datasets requires specialized computational and statistical methods. frontiersin.org Future research should leverage these advanced analytical techniques to correlate changes across different omics layers and build comprehensive molecular profiles associated with this compound treatment in various preclinical models. This integrated approach can help identify key biological pathways, potential off-target effects, and predictive markers of response or non-response.
Development of Advanced Computational Models for Predicting this compound Interactions
Computational modeling plays an increasingly important role in modern drug discovery and development. mdpi.comnih.gov For this compound, advanced computational models can be developed and refined to predict its interactions with MAGL and other potential targets, optimize its pharmacokinetic properties, and simulate its effects within complex biological systems.
Molecular dynamics simulations and docking studies can provide detailed insights into the binding of this compound to the active site of MAGL and help understand the covalent inhibition mechanism. mdpi.comnih.gov Furthermore, these models can be used to predict potential interactions with other serine hydrolases or off-targets, aiding in the design of more selective inhibitors if needed.
Systems biology approaches can be employed to build computational models of the endocannabinoid system and its interactions with other neurotransmitter systems. mdpi.comnih.gov These models can simulate the effects of MAGL inhibition on 2-AG levels, receptor activation, and downstream signaling in different brain regions or cell types. Such simulations can help predict the outcomes of this compound administration in various physiological and pathological states, guiding future experimental design and potentially reducing the number of animal studies required. nih.gov Machine learning algorithms can also be trained on existing preclinical data to build predictive models for this compound efficacy in different disease models or to identify patient subpopulations that might benefit most from MAGL inhibition. mdpi.commdpi.com
Q & A
Q. What experimental models are most appropriate for evaluating SAR127303's inhibition of monoacylglycerol lipase (MAGL)?
Methodological Answer: In vitro biochemical assays using recombinant human MAGL with substrates like 4-nitrophenylacetate (4-NPA) are critical for determining IC50 values (e.g., this compound IC50 = 48 nmol/L). In vivo models, such as inflammation-induced pain in rodents, should include measurements of 2-arachidonoylglycerol (2-AG) levels via LC-MS to confirm target engagement . Behavioral tests (e.g., hot plate, formalin-induced pain) paired with CB1/CB2 receptor antagonists can isolate MAGL-specific mechanisms .
Q. How is this compound's selectivity for MAGL validated against related enzymes?
Methodological Answer: Profiling against serine hydrolases (e.g., FAAH, ABHD6) and receptors (e.g., CB1R, CB2R) using competitive activity-based protein profiling (ABPP) ensures selectivity. This compound exhibits >100-fold selectivity for MAGL over FAAH and minimal off-target interactions with ion channels or neurotransmitter transporters, as shown in biochemical and binding assays .
Q. What key pharmacokinetic properties of this compound support its use in vivo?
Methodological Answer: Brain penetration and duration of action are assessed via ex vivo MAGL activity measurements and 2-AG level quantification in rodent brains. This compound shows sustained MAGL inhibition (>80% for 24 hours post-administration) and dose-dependent increases in 2-AG without inducing hypomotility or catalepsy, making it suitable for chronic pain models .
Advanced Research Questions
Q. How can contradictory findings on this compound's cognitive effects be reconciled with its analgesic efficacy?
Methodological Answer: Electrophysiological studies (e.g., hippocampal long-term potentiation (LTP) assays) reveal that this compound reduces synaptic plasticity, correlating with impaired spatial and working memory. To dissociate therapeutic and adverse effects, employ conditional MAGL knockout models or region-specific MAGL inhibition to isolate peripheral vs. central nervous system mechanisms .
Q. What experimental strategies address this compound's partial inhibition of ABHD6?
Methodological Answer: Co-administration with ABHD6-specific inhibitors (e.g., WWL70) in MAGL/ABHD6 double-knockout models can clarify off-target contributions. Activity-based proteomics in tissues (e.g., brain, liver) quantify residual ABHD6 activity and its functional impact on lipid metabolism .
Q. How does this compound's covalent binding mechanism influence its pharmacodynamic profile?
Methodological Answer: X-ray crystallography (e.g., PDB ID: 4UUQ) confirms covalent modification of MAGL's Ser132 residue. Kinetic studies (e.g., washout experiments in vitro) and in vivo recovery assays (measuring 2-AG levels post-drug clearance) differentiate reversible vs. irreversible inhibition, informing dosing regimens .
Q. What methodologies validate this compound as a PET tracer for MAGL imaging?
Methodological Answer: Radiolabeled [11C]this compound is evaluated in dynamic PET imaging studies in rodents and non-human primates. Blocking experiments with unlabeled this compound (1 mg/kg, 30 min pre-injection) demonstrate >75% reduction in brain uptake, confirming target specificity. Ex vivo biodistribution in MAGL-rich tissues (e.g., adrenal glands) validates tracer accumulation patterns .
Data Analysis and Interpretation
Q. How should researchers analyze dose-dependent effects of this compound on 2-AG levels and pain thresholds?
Methodological Answer: Use non-linear regression models to correlate MAGL inhibition (measured via activity assays) with 2-AG elevation (LC-MS data) and behavioral outcomes (e.g., paw withdrawal latency). Statistical methods like two-way ANOVA with post hoc tests (e.g., Tukey’s) account for interactions between dose, time, and biological variables .
Q. What controls are essential when interpreting this compound's effects on seizure susceptibility?
Methodological Answer: Include vehicle-treated controls and MAGL knockout mice to distinguish drug-specific effects from baseline seizure thresholds. Quantify hippocampal 2-AG levels and synaptic markers (e.g., glutamate release) to link MAGL inhibition to neuronal excitability .
Research Design Considerations
Q. How can researchers mitigate confounding variables in chronic this compound dosing studies?
Methodological Answer: Monitor body weight, locomotor activity, and plasma enzyme levels (e.g., liver transaminases) to exclude systemic toxicity. Use pair-fed controls to account for potential appetite modulation by elevated 2-AG .
Q. What in vitro assays best predict this compound's in vivo efficacy and safety?
Methodological Answer: Combine MAGL inhibition assays (IC50), selectivity panels, and cytotoxicity screens (e.g., HepG2 cells). Predictive safety models include cerebellar slice cultures to assess neurotoxicity and microglial activation assays to evaluate neuroinflammatory responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
